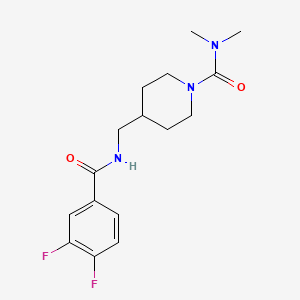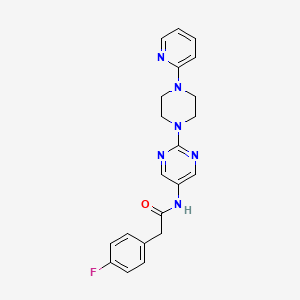
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C21H21FN6O and its molecular weight is 392.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vanilloid Receptor-1 Antagonists for Chronic Pain Treatment
A series of piperazinylpyrimidine analogues, including compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, were synthesized and evaluated as antagonists of the vanilloid 1 receptor (VR1 or TRPV1). These compounds, aimed at treating chronic pain, exhibited potent TRPV1 antagonist activity, with one being identified as a second-generation clinical candidate due to its improved physicochemical and pharmacokinetic properties, including excellent aqueous solubility and a favorable half-life, demonstrating efficacy in vivo in models of pain and hyperalgesia (Hui-Ling Wang et al., 2007).
Antibacterial Activity Against Resistant Bacteria
A series of compounds structurally related to this compound were synthesized and their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria was evaluated. These compounds showed potent antibacterial activity, with some displaying 2 to 10-fold lower MIC values compared to linezolid against strains such as Staphylococcus aureus and Bacillus cereus, indicating potential as new antibacterial agents (V. Varshney et al., 2009).
Antineoplastic Activity in Chronic Myelogenous Leukemia
Flumatinib, a compound with structural similarities to this compound, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study aimed at identifying the metabolites of flumatinib in CML patients, indicating the drug's main metabolic pathways in humans after oral administration and potential efficacy in treating CML (Aishen Gong et al., 2010).
Anticancer Activity Against Lung Cancer
Compounds derived from 6-fluorobenzo[b]pyran, structurally similar to this compound, showed anticancer activity against cell lines of human cancer, including lung, breast, and CNS cancer. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting potential for developing new anticancer therapies (A. G. Hammam et al., 2005).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-20(29)26-18-14-24-21(25-15-18)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,14-15H,9-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTQFMWODLQLMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)
![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)
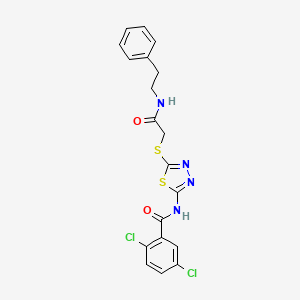
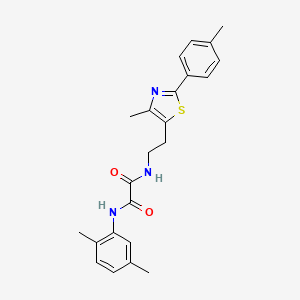
![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
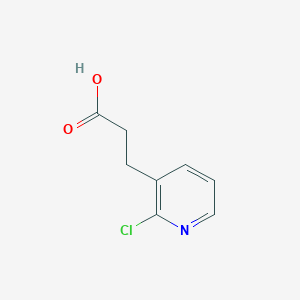

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)
![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
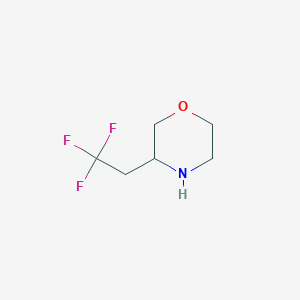
![(E)-2-((4-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2734072.png)
